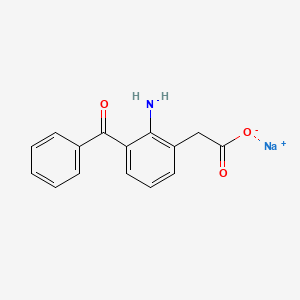

Amfenac sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61941-56-8 |

|---|---|

Molecular Formula |

C15H13NNaO3 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)acetate |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |

InChI Key |

QRYDDDQWSURCQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

61941-56-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

51579-82-9 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to Amfenac Sodium's COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the competitive inhibition of cyclooxygenase (COX) enzymes. As the active metabolite of nepafenac, amfenac demonstrates a notable inhibitory preference for COX-2, the inducible isoform centrally implicated in inflammatory pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a core focus on its COX-2 inhibitory activity. We will dissect the prostaglandin synthesis pathway, present quantitative data on enzyme inhibition, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Amfenac's anti-inflammatory, analgesic, and antipyretic properties are rooted in its ability to block the synthesis of prostaglandins, potent lipid mediators of inflammation, pain, and fever.[1][2] This is achieved by inhibiting the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[1][3]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[1][3] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[1][3]

This compound acts as a competitive inhibitor, binding to the active site of both COX enzymes and preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[3] By attenuating the production of these pro-inflammatory molecules, amfenac effectively mitigates the inflammatory response.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Amfenac exhibits a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for an NSAID as it may be associated with a reduced risk of gastrointestinal side effects linked to COX-1 inhibition.[4]

The selectivity of an NSAID for COX-2 over COX-1 can be expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value signifies greater selectivity for COX-2.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Amfenac and Other NSAIDs

| NSAID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Amfenac | COX-1 | 0.25 | 1.67 | [5] |

| COX-2 | 0.15 | [5] | ||

| Ketorolac | COX-1 | 0.014 - 0.02 | 0.12 - 0.22 | [6] |

| COX-2 | 0.09 - 0.12 | [6] | ||

| Bromfenac | COX-1 | 0.09 - 0.53 | 12.86 - 23.04 | [6] |

| COX-2 | 0.007 - 0.023 | [6] | ||

| Diclofenac | COX-1 | 0.12 - 0.95 | 4 - 10.56 | [6] |

| COX-2 | 0.03 - 0.09 | [6] |

Note: IC50 values and selectivity indices can vary depending on the specific experimental conditions and assay methodologies used.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows relevant to the mechanism of action of this compound.

Caption: Prostaglandin Synthesis Pathway and Amfenac Inhibition.

Caption: Workflow for In Vitro COX Inhibition Assay.

Caption: Workflow for Cell-Based PGE2 Inhibition Assay.

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

This compound stock solution (in DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for detecting peroxidase activity

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the reaction buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of this compound in the reaction buffer.

-

Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the various concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of amfenac relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the amfenac concentration and fit the data to a dose-response curve to calculate the IC50 value.[7][8]

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This protocol describes a method to measure the inhibition of PGE2 production by amfenac in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Commercial PGE2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight to allow for adherence.[9]

-

Amfenac Treatment: Prepare various concentrations of amfenac in DMEM. Remove the old media from the cells and add the media containing the different concentrations of amfenac. Pre-incubate the cells for 2 hours.[9]

-

LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration of 100 ng/mL to induce inflammation and COX-2 expression. Include a vehicle control (no amfenac) and a negative control (no LPS).[9]

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[9]

-

Supernatant Collection: Carefully collect the culture supernatants from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[3][9][10][11][12]

In Vivo Endotoxin-Induced Uveitis (EIU) Model in Rabbits

This in vivo model is used to evaluate the anti-inflammatory efficacy of ophthalmic NSAIDs.

Materials:

-

New Zealand White rabbits

-

Lipopolysaccharide (LPS) from E. coli

-

This compound ophthalmic solution (or other test NSAIDs)

-

Anesthetic agents (e.g., ketamine and xylazine)

-

Slit-lamp biomicroscope

-

Aqueous humor sampling supplies

Procedure:

-

Animal Acclimation: Acclimate rabbits to the laboratory conditions for a sufficient period before the experiment.

-

Induction of Uveitis: Anesthetize the rabbits. Induce uveitis by a single intravitreal or intracameral injection of LPS (e.g., 100 ng in 20 µL PBS) into one eye. The contralateral eye can serve as a control.[2][13]

-

Drug Administration: Administer the this compound ophthalmic solution or vehicle control topically to the inflamed eyes at specified time points before and/or after LPS injection.

-

Clinical Evaluation: At various time points post-LPS injection (e.g., 6, 24, 48 hours), examine the eyes using a slit-lamp biomicroscope and score the signs of inflammation (e.g., iris hyperemia, aqueous flare, cells in the anterior chamber) using a standardized scoring system.[13]

-

Aqueous Humor Analysis: At the end of the experiment, collect aqueous humor from the eyes. Analyze the samples for inflammatory cell count and the concentration of inflammatory mediators like PGE2.[2]

-

Data Analysis: Compare the inflammation scores and the levels of inflammatory markers between the amfenac-treated group and the vehicle-treated group to determine the anti-inflammatory efficacy.

Conclusion

This compound is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX enzymes, with a preferential affinity for COX-2. This selectivity profile suggests a favorable therapeutic window, balancing anti-inflammatory efficacy with a potentially reduced risk of certain side effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of amfenac and to evaluate novel anti-inflammatory agents. A thorough understanding of its molecular interactions and the methodologies to assess its activity is crucial for the continued development of targeted and effective anti-inflammatory therapies.

References

- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Comparing NSAIDs | Retinal Physician [retinalphysician.com]

- 5. Experimental uveitis induced by intravitreal or intravenous lipoteichoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. arigobio.cn [arigobio.cn]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Effect of a Soluble Epoxide Hydrolase Inhibitor, UC1728, on LPS-Induced Uveitis in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Amfenac Sodium Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfenac sodium monohydrate, the active metabolite of the prodrug nepafenac, is a potent non-steroidal anti-inflammatory drug (NSAID). This technical guide provides an in-depth overview of the pharmacology of amfenac, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document includes detailed experimental protocols for key in vitro and in vivo assays, a summary of quantitative data in structured tables, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of amfenac's pharmacological profile.

Introduction

Amfenac is a phenylacetic acid derivative that exhibits significant anti-inflammatory and analgesic properties.[1] It is primarily known in the clinical setting as the active metabolite of nepafenac, an ophthalmic NSAID used for the management of pain and inflammation associated with cataract surgery.[2][3] Nepafenac is designed as a prodrug to enhance corneal penetration, after which it is rapidly converted to amfenac by intraocular hydrolases.[4] Amfenac's therapeutic effects are mediated through its inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of amfenac is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][4] By blocking the COX enzymes, amfenac effectively reduces the synthesis of these pro-inflammatory molecules.[3] While it inhibits both isoforms, amfenac has shown a slightly higher potency for COX-2.[5][6]

Signaling Pathway: Arachidonic Acid Cascade and Amfenac Inhibition

Caption: Mechanism of Amfenac action on the prostaglandin synthesis pathway.

Pharmacodynamics

Amfenac has demonstrated potent anti-inflammatory and analgesic activity in a variety of preclinical models. Its efficacy is attributed to its effective inhibition of prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of amfenac against COX-1 and COX-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Enzyme | IC50 Value (µM) |

| COX-1 | 0.25 |

| COX-2 | 0.15 |

Data sourced from multiple studies, slight variations may exist based on experimental conditions.[1]

In Vivo Anti-inflammatory and Analgesic Activity

Preclinical studies have established the in vivo efficacy of amfenac in reducing inflammation and pain.

| Model | Species | This compound Dose | Effect | Comparative Potency |

| Carrageenan-induced Pleural Effusion | Rat | 4 mg/kg (oral) | 33% suppression of acute inflammation | 16.4 times more potent than phenylbutazone |

| Adjuvant-induced Arthritis | Rat | 4 mg/kg (oral) | 28% suppression of chronic inflammation | 22.8 times more potent than phenylbutazone |

| Randall-Selitto Assay | Rat | Not specified | Analgesic effect | 43 times more potent than acetylsalicylic acid |

| Acetylcholine-induced Abdominal Constriction | Mouse | Not specified | Analgesic effect | 156 times more potent than phenylbutazone |

| Bradykinin-induced Nociceptive Response | Dog | Not specified | Analgesic effect | 56.3 times more potent than phenylbutazone |

Data compiled from preclinical studies.[1]

Pharmacokinetics

The pharmacokinetic profile of amfenac has been primarily studied in the context of ophthalmic administration of its prodrug, nepafenac. Data on the systemic pharmacokinetics of amfenac following direct oral administration is limited in publicly available literature, although an oral formulation has been marketed in Japan.[7]

Ophthalmic Pharmacokinetics (as a metabolite of Nepafenac)

Following topical ocular administration of nepafenac 0.1% suspension, it rapidly penetrates the cornea and is converted to amfenac.

| Parameter | Nepafenac | Amfenac |

| Plasma Cmax (ng/mL) | 0.276 ± 0.146 | 0.293 ± 0.107 |

| Plasma Tmax (hours) | 0.21 ± 0.08 | 0.48 ± 0.10 |

| Plasma Half-life (hours) | 1.1 ± 0.4 | 1.5 ± 0.5 |

| Aqueous Humor Cmax (ng/mL) | ~205.3 (Nepafenac 0.1%) | ~70.1 (as metabolite) |

| Aqueous Humor Tmax | ~30 minutes (Nepafenac 0.1%) | Not specified |

Data obtained from clinical pharmacology reviews of nepafenac ophthalmic suspension.[7]

Systemic Pharmacokinetics (General Profile for Phenylacetic Acid NSAIDs)

While specific data for oral amfenac is scarce, NSAIDs of the phenylacetic acid class generally exhibit the following characteristics:

-

Absorption: Rapidly and completely absorbed after oral administration.

-

Distribution: Highly bound to plasma proteins (primarily albumin), leading to a low apparent volume of distribution (typically <0.2 L/kg).

-

Metabolism: Primarily eliminated through hepatic biotransformation, often involving glucuronidation and sulfation.

-

Excretion: Metabolites are mainly excreted in the urine, with minimal elimination of the unchanged drug.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 of amfenac against purified human COX-1 and COX-2 enzymes using a commercial fluorometric assay kit.

Materials:

-

This compound monohydrate

-

Dimethyl sulfoxide (DMSO)

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound monohydrate in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the amfenac stock solution in assay buffer to obtain a range of concentrations.

-

Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer, heme, and fluorometric probe.

-

Add the diluted amfenac solutions to the test wells. Add vehicle (DMSO) to the control wells.

-

Add the reconstituted COX-1 or COX-2 enzyme to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Data Analysis:

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the amfenac concentration and determine the IC50 value using non-linear regression.

-

Workflow: In Vitro Fluorometric COX Inhibition Assay

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound in an acute inflammation model.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound monohydrate

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Carrageenan (1% w/v suspension in sterile saline)

-

Plethysmometer

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate rats for at least one week before the experiment.

-

Divide animals into groups (e.g., vehicle control, amfenac-treated groups at different doses, positive control like indomethacin).

-

-

Baseline Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

-

Drug Administration:

-

Administer this compound monohydrate or vehicle orally to the respective groups.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

-

-

Paw Volume Measurement:

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

-

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Materials:

-

Male albino mice (20-25 g)

-

This compound monohydrate

-

Vehicle (e.g., normal saline)

-

Acetic acid (0.6% v/v in distilled water)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice for at least one week.

-

Divide animals into control and treatment groups.

-

-

Drug Administration:

-

Administer this compound monohydrate or vehicle intraperitoneally or orally.

-

-

Induction of Writhing:

-

30 minutes (for i.p.) or 60 minutes (for oral) after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

-

Observation:

-

Immediately after acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing in the treated groups compared to the control group.

-

Conclusion

This compound monohydrate is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX-1 and COX-2 enzymes. Its efficacy as an anti-inflammatory and analgesic agent has been demonstrated in both in vitro and in vivo models. While its pharmacokinetic profile is well-characterized for ophthalmic applications as the active metabolite of nepafenac, further research is warranted to fully elucidate its systemic pharmacokinetic properties following oral administration. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with amfenac and other related NSAIDs.

References

- 1. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Amfenac Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), is the sodium salt of (2-amino-3-benzoylphenyl)acetic acid.[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the chemical properties and structural attributes of this compound, crucial for its application in research and pharmaceutical development.

Chemical and Physical Properties

This compound is typically available as a light yellow to yellow solid and may exist in both anhydrous and monohydrate forms.[1] The sodium salt form enhances its aqueous solubility compared to its parent compound, amfenac.[1]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [1] |

| Molecular Formula | C₁₅H₁₄NNaO₄ (monohydrate) | [1][2] |

| Molecular Weight | 295.26 g/mol (monohydrate) | [1][2] |

| CAS Number | 61618-27-7 (monohydrate), 61941-56-8 (anhydrous) | [1] |

| Parent Compound (Amfenac) CID | 2136 | [1] |

| Predicted pKa (Strongest Acidic) | 3.95 (Chemaxon) | [1] |

| Predicted pKa (Strongest Basic) | 1.77 (Chemaxon) | [1] |

| IC₅₀ for COX-1 | 0.25 µM (250 nM) | [3] |

| IC₅₀ for COX-2 | 0.15 µM (150 nM) | [3] |

Solubility

| Solvent | Solubility | Conditions | Source(s) |

| Water | 50 mg/mL | Ultrasonic treatment may be needed. | [1] |

| DMSO | 59 - 150 mg/mL | Ultrasonic treatment and warming may be needed. | [1][3] |

| Ethanol | 4 mg/mL | - | [1][3] |

An experimental melting point for this compound is not consistently reported in publicly available literature.[1] For comparison, the related NSAID mefenamic acid has a melting point of 230-231 °C.[1] The thermal behavior of NSAID sodium salts can be complex and may result in decomposition before melting.[1]

Chemical Structure

Amfenac is an oxo monocarboxylic acid where one of the phenyl groups of a benzophenone core is substituted by an amino group and a carboxymethyl group.[4]

Spectroscopic Properties

UV-Visible Spectroscopy

As an aromatic compound, amfenac is expected to show strong absorbance in the UV region. For the related compound bromfenac sodium, a λmax of 268 nm has been reported.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (primary amine) | 3300-3500 (two bands) |

| C=O stretching (ketone) | 1650-1680 |

| C=O stretching (carboxylate anion) | 1550-1610 (asymmetric), 1400-1450 (symmetric) |

| C-N stretching | 1250-1350 |

| Aromatic C-H stretching | ~3000-3100 |

| Aromatic C=C bending | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would provide detailed structural information.

¹H-NMR (Predicted):

-

Aromatic protons: 6.5 - 8.0 ppm

-

-CH₂- (acetic acid side chain): ~3.5 ppm

-

-NH₂ protons: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C-NMR (Predicted):

-

C=O (ketone): 190-200 ppm

-

C=O (carboxylate): 170-180 ppm

-

Aromatic carbons: 110-150 ppm

-

-CH₂-: ~40 ppm

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the COX enzymes, amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H₂, the precursor for various other prostaglandins and thromboxanes.[5][7] Amfenac exhibits a slightly higher affinity for COX-2 over COX-1.[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.[1]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the solution.[1]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[1]

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[1]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[1]

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).[1]

-

Photodegradation: Exposing the solid drug or a solution to UV and visible light.[1]

-

-

Sample Analysis: The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the drug from its degradation products.[1] A patent mentions that a major decomposition product is 7-benzoyl-2-oxindole.[1]

Conclusion

This technical guide has summarized the core chemical properties and structural features of this compound based on currently available scientific literature. While foundational characteristics are well-documented, further experimental investigation into properties such as the melting point, pKa, and polymorphism is warranted to establish a more complete physicochemical profile. The provided experimental protocols serve as a foundation for such characterization studies, which are vital for the continued development and quality control of this compound-based pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C15H14NNaO4 | CID 23663941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Amfenac | C15H13NO3 | CID 2136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is this compound used for? [synapse.patsnap.com]

Amfenac Sodium: An In-Depth Technical Guide to its In Vivo Analgesic and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, is the active metabolite of the prodrug nepafenac. It exerts its pharmacological effects through the potent inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This technical guide provides a comprehensive overview of the in vivo analgesic and antipyretic properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the fields of analgesia and antipyresis.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins (PGs) and thromboxanes. Prostaglandins, particularly PGE2, are key mediators of pain, fever, and inflammation.[2] By blocking the COX enzymes, this compound effectively reduces the synthesis of these pro-inflammatory and pyretic mediators.[1][2]

In vitro studies have quantified the inhibitory activity of this compound against both COX isoforms, demonstrating a slightly higher affinity for COX-2.[1]

Signaling Pathway: Cyclooxygenase Inhibition

Caption: Mechanism of this compound action on the cyclooxygenase pathway.

Quantitative Data Presentation

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for COX-1 and COX-2 enzymes.

| Enzyme | IC50 Value |

| COX-1 | 0.25 µM (250 nM) |

| COX-2 | 0.15 µM (150 nM) |

Data sourced from preclinical studies.[1]

In Vivo Analgesic Activity

Specific preclinical dose-response data for this compound in standardized animal models of analgesia, such as the acetic acid-induced writhing test and the hot plate test, are not extensively available in the public domain. However, a clinical study has demonstrated the analgesic efficacy of Amfenac in a postoperative pain model.

| Model | Drug/Dose | Outcome | Result |

| Postoperative Dental Pain (Human) | Amfenac 100 mg | Pain Intensity & Relief | Significantly superior to placebo (p < 0.001) and aspirin 600 mg (p < 0.05) |

Data from a double-blind, randomized, parallel study in 120 subjects with moderate to severe pain after extraction of impacted molar teeth.

In Vivo Antipyretic Activity

Experimental Protocols

The following sections detail the standard methodologies for key in vivo experiments used to evaluate the analgesic and antipyretic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test (Analgesia)

This model is widely used to screen for peripheral analgesic activity.

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Male or female albino mice (20-25 g)

-

This compound

-

Reference drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

-

0.6% (v/v) acetic acid solution

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the mice overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6-10 per group), including a vehicle control group, a reference drug group, and at least three dose levels of the test compound (this compound).

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching of the abdomen with simultaneous stretching of at least one hind limb) over a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Analgesia)

This method is used to assess centrally mediated analgesic activity.

Objective: To measure the reaction time of an animal to a thermal stimulus and to evaluate the effect of a test compound on this response latency.

Materials:

-

Male or female rats (150-200 g) or mice (20-25 g)

-

Hot plate apparatus with adjustable temperature

-

This compound

-

Reference drug (e.g., Morphine)

-

Vehicle

-

Stopwatch

Procedure:

-

Animal Acclimatization and Selection: Acclimatize animals and select those that show a baseline reaction time of 5-15 seconds on the hot plate to avoid including animals that are either too sensitive or insensitive.

-

Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Grouping and Drug Administration: Group the animals and administer the vehicle, reference drug, or test compound (this compound) by the desired route.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

-

Data Analysis: Calculate the mean reaction time for each group at each time point. The analgesic effect can be expressed as the increase in latency time or as the percentage of the maximum possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Brewer's Yeast-Induced Pyrexia (Antipyresis)

This is a standard model for screening antipyretic agents.

Objective: To evaluate the ability of a test compound to reduce fever induced by a subcutaneous injection of Brewer's yeast in rats.

Materials:

-

Male or female Wistar rats (150-200 g)

-

Brewer's yeast

-

This compound

-

Reference drug (e.g., Paracetamol or Aspirin)

-

Vehicle (e.g., 0.9% saline)

-

Digital thermometer with a rectal probe

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions.

-

Baseline Temperature: Record the basal rectal temperature of each rat.

-

Induction of Pyrexia: Inject a 15-20% (w/v) suspension of Brewer's yeast in saline subcutaneously into the dorsal region of each rat (e.g., 10 mL/kg).

-

Confirmation of Fever: After 18-24 hours, measure the rectal temperature again. Select only the animals that show a significant increase in body temperature (e.g., > 0.5°C) for the study.

-

Grouping and Drug Administration: Group the febrile animals and administer the vehicle, reference drug, or test compound (this compound) orally.

-

Temperature Monitoring: Record the rectal temperature at regular intervals after drug administration (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is determined by the reduction in rectal temperature compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo analgesic or antipyretic properties of a test compound like this compound.

References

Amfenac sodium for ocular inflammation research

An In-depth Technical Guide to Amfenac Sodium for Ocular Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that holds a significant position in ophthalmic research and therapeutics.[1][2] It is the active metabolite of the prodrug nepafenac, which is clinically used to manage pain and inflammation, particularly following cataract surgery.[2][3] Nepafenac, as a prodrug, is designed for enhanced corneal penetration, after which it is rapidly converted by intraocular hydrolases to amfenac, delivering the active compound to both anterior and posterior segments of the eye.[1][4] This technical guide provides a comprehensive overview of amfenac, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to ocular inflammation research.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Amfenac exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][5] These enzymes are pivotal in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[1][6] By blocking COX-1 and COX-2, amfenac effectively curtails the production of prostaglandins like PGE2 in ocular tissues, thereby mitigating the inflammatory response.[1][7] Preclinical data indicate that amfenac is a potent inhibitor of both isoforms, with some studies suggesting a slightly higher affinity for COX-2.[8][9][10]

Pharmacokinetics: Prodrug Bioactivation and Ocular Distribution

The clinical utility of amfenac is intrinsically linked to its delivery as the prodrug nepafenac.[3] Nepafenac is formulated as an ophthalmic suspension and exhibits superior corneal permeability compared to other topical NSAIDs.[4] Following topical administration, nepafenac rapidly penetrates the cornea and is distributed to various ocular tissues.[2][11] Intraocular hydrolases, present in the ciliary body, retina, and choroid, convert nepafenac to amfenac.[3][4] This targeted bioactivation ensures high concentrations of the active drug at sites of inflammation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Anti-inflammatory Pathways Modulated by Amfenac Sodium

Abstract

Amfenac sodium, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nepafenac, is a potent agent used primarily in ophthalmology to manage pain and inflammation, particularly after cataract surgery.[1][2] Its therapeutic effects are rooted in its ability to modulate key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin synthesis. This document summarizes quantitative data on its inhibitory potency, details relevant experimental protocols, and visualizes the core signaling and experimental workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[3] These enzymes are critical for the conversion of arachidonic acid, released from cell membrane phospholipids, into Prostaglandin H2 (PGH2).[4][5] PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[6][7]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[4][8]

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharide (LPS).[7][8][9] It is the primary source of prostaglandins during an inflammatory response.

This compound is a potent, reversible inhibitor of both COX-1 and COX-2.[10][11] By binding to the active site of these enzymes, it competitively blocks arachidonic acid from being converted into PGH2, thereby reducing the production of downstream inflammatory mediators.[6]

Quantitative Analysis of COX Inhibition

This compound demonstrates potent inhibitory activity against both COX isoforms, with a slightly higher affinity for the inflammation-inducible COX-2 enzyme.[8][10] The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | This compound IC50 |

| Cyclooxygenase-1 (COX-1) | 0.25 µM (250 nM)[10] |

| Cyclooxygenase-2 (COX-2) | 0.15 µM (150 nM)[10] |

Interaction with Pro-inflammatory Transcription Pathways

The expression of the COX-2 enzyme is a critical step in sustaining an inflammatory response. This process is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[14] This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2.[5][12]

While Amfenac's primary action is direct enzyme inhibition, by reducing prostaglandin production, it can help mitigate the positive feedback loops that perpetuate inflammation. Many NSAIDs are known to interfere with the NF-κB pathway, representing a secondary mechanism for their anti-inflammatory effects.[12][14]

Experimental Methodologies

The characterization of Amfenac's anti-inflammatory activity relies on a suite of standardized in vitro and cell-based assays.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the potency (IC50) of a compound against isolated COX-1 and COX-2 enzymes. The general workflow involves measuring the enzyme's ability to produce prostaglandins in the presence of varying concentrations of the inhibitor.

Protocol: In Vitro COX Inhibition Assay [15][16]

-

Reagent Preparation:

-

Dilute purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare co-factors such as hematin and L-epinephrine in the reaction buffer.

-

Prepare the substrate solution of arachidonic acid.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the reaction buffer, co-factors, and the enzyme solution.

-

Add a small volume of the Amfenac dilution (or vehicle for control) to the enzyme mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for time-dependent inhibition.[15]

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Allow the reaction to proceed for exactly 2 minutes at 37°C.[15]

-

-

Termination and Measurement:

-

Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[15]

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each Amfenac concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

-

Prostaglandin E2 (PGE2) Quantification by Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying prostaglandin levels in biological samples from in vitro or cell-based assays.[4][17]

Protocol: Competitive Enzyme Immunoassay (EIA) for PGE2 [17][18]

-

Plate Setup: Use a microplate pre-coated with a capture antibody.

-

Competitive Reaction:

-

Add PGE2 standards, quality controls, and unknown samples (e.g., from a COX inhibition assay) to the appropriate wells.

-

Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to each well.

-

Add a primary antibody specific for PGE2 to each well.

-

Incubate the plate (e.g., 2 hours at room temperature). During this time, the free PGE2 from the sample and the HRP-conjugated PGE2 "compete" for binding to the limited number of primary antibody sites.[17]

-

-

Washing and Detection:

-

Wash the plate thoroughly to remove all unbound reagents.

-

Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Incubate in the dark for color development (e.g., 30 minutes).

-

Add a stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well using a microplate reader (typically at 450 nm). The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the PGE2 concentration in the unknown samples by interpolating their absorbance values from the standard curve.[17]

-

Summary of In Vivo Anti-Inflammatory Activity

The efficacy of Amfenac has been demonstrated in various animal models of inflammation. These studies confirm that its in vitro COX inhibition translates to significant anti-inflammatory and analgesic effects in a physiological context.

| Model | Species | Dose | Effect | Potency Comparison |

| Acute Inflammation (Carrageenan-induced pleural effusion) | Rat | 4 mg/kg | 33% suppression[10] | 16.4x more potent than phenylbutazone[10] |

| Chronic Inflammation (Adjuvant-induced arthritis) | Rat | 4 mg/kg | 28% suppression[10] | 22.8x more potent than phenylbutazone[10] |

| Analgesia (Acetylcholine-induced abdominal constriction) | Mouse | N/A | N/A | 156x more potent than phenylbutazone[10] |

Conclusion

This compound exerts its potent anti-inflammatory effects primarily through the direct, competitive inhibition of both COX-1 and COX-2 enzymes.[6] This action blocks the prostaglandin synthesis cascade, a central pathway in the inflammatory response.[9] Its slightly preferential inhibition of the inducible COX-2 isoform, combined with its potent overall activity, underlies its clinical utility in treating inflammation and pain.[8][10] The experimental protocols detailed herein provide a robust framework for quantifying the activity of Amfenac and similar NSAIDs, enabling further research and development in the field of anti-inflammatory therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. centaurpharma.com [centaurpharma.com]

- 4. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amfenac Sodium (CAS No. 61618-27-7) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID) for research purposes. This document collates critical data on its physicochemical properties, mechanism of action, and detailed experimental protocols to facilitate its application in a laboratory setting.

Physicochemical Properties

This compound is the hydrated sodium salt of 2-(2-amino-3-benzoylphenyl)acetic acid.[1] It is the active metabolite of the ophthalmic NSAID, nepafenac.[2] The compound is typically a light yellow to yellow solid.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [1][3] |

| CAS Number | 61618-27-7 (Monohydrate) | [1][3] |

| 61941-56-8 (Anhydrous) | [1][4] | |

| Parent Compound | Amfenac (CAS: 51579-82-9) | [1][2] |

| Molecular Formula | C₁₅H₁₄NNaO₄ | [1][3] |

| Molecular Weight | 295.26 g/mol (Monohydrate) | [1][3] |

| 277.25 g/mol (Anhydrous) | [4][5] | |

| Melting Point | 242–244°C | [5] |

| pKa (Predicted) | 3.95 (Strongest Acidic), 1.77 (Strongest Basic) | [6] |

| Solubility (Water) | ~50-59 mg/mL | [1][7] |

| Solubility (DMSO) | ~59-150 mg/mL | [1][7] |

| Solubility (Ethanol) | ~4 mg/mL | [1][7] |

Mechanism of Action: Cyclooxygenase Inhibition

Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][8] Amfenac is a potent, non-selective inhibitor, though some studies indicate a slightly higher potency for COX-2.[8][9] The inhibitory concentrations (IC₅₀) from in vitro assays are presented in Table 2.

Table 2: In Vitro COX Inhibitory Potency of Amfenac

| Target Enzyme | IC₅₀ Value | Source(s) |

| Cyclooxygenase-1 (COX-1) | 250 nM | [7] |

| Cyclooxygenase-2 (COX-2) | 150 nM | [7] |

The inhibition of the COX pathway by Amfenac is a critical step in reducing the inflammatory response.

Pharmacokinetics

While this compound has been marketed as an oral dosage form in Japan, most recent pharmacokinetic data comes from studies of its prodrug, nepafenac, used topically in ophthalmology.[10] Following topical ocular administration of nepafenac 0.1%, low but quantifiable plasma concentrations of both nepafenac and its active metabolite, amfenac, are observed.[10]

Table 3: Pharmacokinetic Parameters of Amfenac After Topical Ocular Dosing of Nepafenac 0.1%

| Parameter | Value | Source(s) |

| Mean Steady-State Cmax (plasma) | 0.422 ± 0.121 ng/mL | [10] |

| Mean Tmax (plasma) | ~3 hours | [10] |

| Protein Binding (Human Serum) | 99.1% | [11] |

| Peak Concentration (Aqueous Humor) | 70.1 ng/mL |

The mean steady-state Cmax for amfenac after ocular administration is approximately 1,659 times lower than that observed after a 50 mg oral dose.[10]

Synthesis Outline

The synthesis of Amfenac can be achieved through multiple routes. A common laboratory-scale synthesis starts from 2-aminobenzophenone, involving chloroacetylation, cyanation, and subsequent hydrolysis. An alternative, scalable approach begins with indoline.

A key synthetic step involves the hydrolysis of 2-(2-acetamido-3-benzoylphenyl)acetonitrile with an acid, such as a mixture of sulfuric acid and water, followed by neutralization to yield Amfenac.[12] The sodium salt is then formed by reacting the free acid with sodium hydroxide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is for determining the IC₅₀ values of this compound against COX-1 and COX-2 enzymes.

Materials:

-

This compound monohydrate

-

Anhydrous, sterile DMSO

-

Purified, human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Fluorometric probe (e.g., as provided in a commercial kit)

-

Arachidonic acid (substrate)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of this compound in fresh DMSO.

-

Perform serial dilutions of the stock solution in COX Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Reconstitute COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice.

-

Prepare a Reaction Mix containing Assay Buffer, Heme, and the fluorometric probe.

-

-

Plate Setup:

-

Add the Reaction Mix to all wells.

-

Add Amfenac dilutions to the test wells.

-

Add vehicle (DMSO in Assay Buffer) to the enzyme control wells.

-

Add a known COX inhibitor for a positive control.

-

-

Enzyme Addition and Incubation:

-

Add the reconstituted COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid solution to all wells.

-

Immediately measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each Amfenac concentration relative to the vehicle control.

-

Plot percent inhibition versus Amfenac concentration and fit the data to a suitable model to calculate the IC₅₀ value.[1]

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (180-250 g)

-

This compound

-

Vehicle (e.g., 0.9% sterile saline)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

1% (w/v) Lambda carrageenan suspension in sterile saline

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping and Administration:

-

Induction of Edema:

-

Measurement of Edema:

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

In Vivo Oxygen-Induced Retinopathy (OIR) in Rats

This model is used to study pathological retinal neovascularization.

Materials:

-

Sprague-Dawley or Long Evans rat pups and their nursing mothers.[6][14]

-

Oxygen exposure chamber with an oxygen controller.

-

This compound for intravitreal injection.

-

Anesthesia.

-

Isolectin B4 for retinal flat mount staining.

-

Microscopy equipment for imaging retinal flat mounts.

Procedure:

-

OIR Induction:

-

On postnatal day 0 (P0), place rat pups and their mothers into an oxygen chamber.

-

Expose them to alternating 24-hour periods of 50% and 10% oxygen for 14 days.[6]

-

On P14, return the pups to room air. This creates a relative hypoxia, inducing neovascularization.

-

-

Drug Administration:

-

On a designated day after returning to room air (e.g., P14 or P15), administer this compound via intravitreal injection to one eye. The contralateral eye can receive a vehicle injection as a control.[14]

-

-

Tissue Collection and Analysis:

-

Quantification:

-

Quantify the areas of neovascularization and avascular regions using imaging software.

-

Compare the treated eyes to the control eyes to determine the effect of this compound.

-

Stability and Storage

This compound should be stored under appropriate conditions to ensure its integrity for research use.

Table 4: Storage and Stability

| Form | Storage Conditions | Stability |

| Solid Powder | 2-8°C, protect from light, keep in a dark place under an inert atmosphere. | 3 years at -20°C |

| Stock Solution (in DMSO) | -20°C for up to 1 month, -80°C for up to 1 year. | Avoid repeated freeze-thaw cycles. |

Forced degradation studies indicate that a major decomposition product is 7-benzoyl-2-oxindole.[15] Stability-indicating HPLC methods should be used for accurate quantification in stability studies.[16]

Conclusion

This compound is a valuable research tool for studying inflammation, pain, and angiogenesis due to its potent, dual inhibition of COX-1 and COX-2. This guide provides essential data and detailed protocols to support its effective use in various experimental models. Researchers should adhere to established protocols and safety guidelines when handling and using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction and Readout of Oxygen-Induced Retinopathy | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium 2-(2-amino-3-benzoylphenyl)acetate | C15H12NNaO3 | CID 23665728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Korean Journal of Ophthalmology [ekjo.org]

- 15. JPS58201726A - Preparation of stable pharmaceutical - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

Amfenac Sodium: A Comprehensive Technical Guide for Researchers

Amfenac sodium , a potent non-steroidal anti-inflammatory drug (NSAID), serves as a critical tool in ophthalmic applications and as a reference compound in pharmacological research. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental protocols for scientific professionals.

Chemical and Physical Properties

This compound's chemical identity is well-characterized, with its properties summarized below. It exists in both anhydrous and hydrated forms.

| Property | Value (Hydrated) | Value (Anhydrous) |

| Chemical Formula | C₁₅H₁₄NNaO₄[1][2] | C₁₅H₁₃NNaO₃[3] |

| Molecular Weight | 295.26 g/mol [1][3] | 278.26 g/mol [3] |

| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate[1][4] | sodium 2-(2-amino-3-benzoylphenyl)acetate |

| CAS Number | 61618-27-7[1][4] | 61941-56-8[3] |

| Synonyms | This compound hydrate, AHR-5850D[1] | This compound anhydrous |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][5][6] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH₂), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3][4][7] By competitively binding to the active site of COX enzymes, amfenac blocks this critical step in the prostaglandin synthesis pathway, thereby reducing inflammation and pain.[3][7] While it inhibits both isoforms, some studies suggest a slightly higher potency for COX-2.[5][8]

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

Amfenac Sodium: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium is a potent non-steroidal anti-inflammatory drug (NSAID) that plays a crucial role in the management of pain and inflammation.[1][2] As the active metabolite of the prodrug nepafenac, amfenac exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2] These enzymes are fundamental to the biosynthesis of prostaglandins, which are key lipid compounds that mediate inflammation, pain, and fever.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The anti-inflammatory effects of this compound are rooted in its ability to interrupt the prostaglandin synthesis cascade. This pathway begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2 in response to inflammatory stimuli.[4] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of the cyclooxygenase enzymes, COX-1 and COX-2.[3][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for physiological "housekeeping" functions, such as protecting the stomach lining and supporting platelet function.[1][3]

-

COX-2 is an inducible enzyme, meaning its expression is significantly upregulated during inflammatory processes.[1][3]

PGH2 serves as the precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are synthesized by specific prostaglandin synthases.[4] These prostaglandins are potent mediators of inflammation, pain, and fever.[1] this compound acts as a competitive inhibitor of both COX-1 and COX-2, binding to the active site of these enzymes and preventing the conversion of arachidonic acid to PGH2.[3] By blocking this critical step, amfenac effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.[3]

Quantitative Data on Cyclooxygenase Inhibition

The potency of this compound as a COX inhibitor has been quantified through the determination of its 50% inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Amfenac is a potent inhibitor of both COX-1 and COX-2.[5]

| Compound | Target Enzyme | IC50 Value (µM) | Reference(s) |

| This compound | COX-1 | 0.25 | [5][6] |

| This compound | COX-2 | 0.15 | [5][6] |

| Bromfenac | COX-1 | 0.210 | [7] |

| Bromfenac | COX-2 | 0.0066 | [7] |

| Ketorolac | COX-1 | 0.02 | [7] |

| Ketorolac | COX-2 | 0.12 | [7] |

| Indomethacin | COX-1 | 0.1 µg/mL | [6] |

| Indomethacin | COX-2 | 5 µg/mL | [6] |

Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a synthesis from multiple sources, and direct head-to-head comparisons under identical conditions are limited.[8]

In an in vivo rabbit model of ocular inflammation, a 0.1% solution of amfenac demonstrated a 68.0% inhibition of Prostaglandin E2 (PGE2) production in the aqueous humor.[2]

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate amfenac's inhibitory effects is crucial for interpreting the data. The following are detailed protocols for key experiments.

In Vitro COX Inhibition Assay

This assay directly measures the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for recombinant human or ovine COX-1 and COX-2 enzymes.

Principle: The assay quantifies the production of PGE2 from the substrate arachidonic acid by the COX enzyme in the presence of varying concentrations of the inhibitor. The amount of PGE2 produced is typically measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS-MS).[7][8][9]

Methodology:

-

Reagent Preparation:

-

Inhibitor Incubation:

-

Reaction Initiation and Termination:

-

PGE2 Quantification:

-

Data Analysis:

-

Calculate the percentage of inhibition for each amfenac concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.[8]

-

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the ability of a compound to inhibit PGE2 production in a cellular context, often using macrophage cell lines that can be stimulated to produce prostaglandins.

Objective: To quantify the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][4]

Principle: RAW 264.7 cells are stimulated with LPS to induce the expression of COX-2, leading to the production and release of PGE2 into the cell culture supernatant.[4] The cells are treated with varying concentrations of the test compound, and the amount of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[2][4]

Methodology:

-

Cell Culture and Seeding:

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).[2]

-

Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.[2] Include appropriate vehicle and negative controls.

-

Incubate the plates for a defined period (e.g., 24 hours).[2]

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatants from each well.[2]

-

-

PGE2 Quantification (ELISA):

-

Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[2] The principle is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-conjugated PGE2 for binding sites on a specific antibody.[8]

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the PGE2 standards.

-

Determine the PGE2 concentration in the samples from the standard curve.

-

Calculate the percentage of PGE2 production inhibition for each amfenac concentration compared to the LPS-stimulated control.

-

Conclusion

This compound is a well-characterized and potent inhibitor of prostaglandin synthesis. Its mechanism of action, centered on the competitive inhibition of both COX-1 and COX-2 enzymes, effectively curtails the production of pro-inflammatory prostaglandins. The quantitative data from both in vitro enzymatic assays and cell-based models confirm its significant inhibitory activity. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of amfenac and other NSAIDs, aiding researchers and drug development professionals in the ongoing effort to understand and modulate inflammatory pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Amfenac Sodium in Murine and Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), has been subject to preliminary toxicological evaluation to ascertain its safety profile. This technical guide synthesizes the available preclinical toxicity data in mice and rats, providing a comprehensive overview for researchers and professionals in the field of drug development. The primary mechanism of action for Amfenac involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This document presents quantitative data from acute toxicity studies, details of experimental methodologies, and visual representations of experimental workflows and signaling pathways.

Data Presentation

Acute Toxicity of this compound

The acute toxicity of this compound has been evaluated in both mice and rats, with Lethal Dose 50 (LD50) values determined for various routes of administration.

Table 1: Acute Toxicity of this compound in Mice

| Administration Route | Sex | LD50 (mg/kg) |

| Oral | Male | 1190[2][3] |

| Female | 1450[2][3] | |

| Subcutaneous (s.c.) | Male | 580[2][3] |

| Female | 625[2][3] | |

| Intramuscular (i.m.) | Male | 540[2][3] |

| Female | 610[2][3] | |

| Intravenous (i.v.) | Male | 550[2][3] |

| Female | 630[2][3] | |

| Intraperitoneal (i.p.) | Male | 790[2][3] |

| Female | 710[2][3] |

Table 2: Acute Toxicity of this compound in Rats

| Administration Route | Sex | LD50 (mg/kg) |

| Oral | Male & Female | Higher lethality than mice[2][3] |

Specific LD50 values for rats were not detailed in the provided search results, but it was noted that rats exhibited higher lethality than mice.[2][3]

Clinical Signs of Acute Toxicity: Observed signs of toxicity in mice and rats following administration of this compound included decreased movement and respiration rate, leading to gastrointestinal ulcers, secondary peritonitis, and systemic emaciation.[2][3] The cause of death was suggested to be secondary to peritonitis and systemic emaciation resulting from gastrointestinal ulceration.[2][3]

Subacute and Chronic Toxicity

Mutagenicity and Carcinogenicity

Information regarding the mutagenicity and carcinogenicity of this compound is limited. Studies on Nepafenac, a prodrug of Amfenac, showed increased chromosomal aberrations in Chinese hamster ovary cells in vitro.[5] However, Nepafenac was not mutagenic in the Ames assay or the mouse lymphoma forward mutation assay.[5] Oral doses of Nepafenac up to 5,000 mg/kg did not increase the formation of micronucleated polychromatic erythrocytes in vivo in the mouse micronucleus assay.[5] Carcinogenicity studies for Nepafenac have not been conducted.[5]

Experimental Protocols

Acute Toxicity Study in Mice and Rats

The following is a generalized protocol for determining the acute toxicity (LD50) of this compound, based on standard toxicological practices.

1. Animal Models:

-

Species: Mice (e.g., ICR strain) and Rats (e.g., Sprague-Dawley strain).[2][5]

-

Sex: Both male and female animals are used.[2]

-

Health Status: Healthy, young adult animals are selected and acclimatized to laboratory conditions before the study.

2. Dosage and Administration:

-

Test Substance: this compound dissolved or suspended in a suitable vehicle.

-